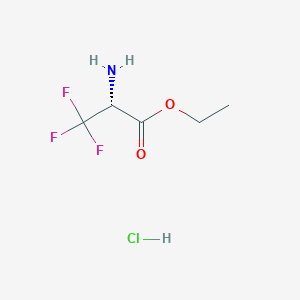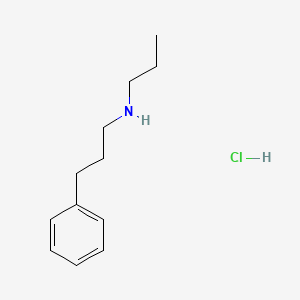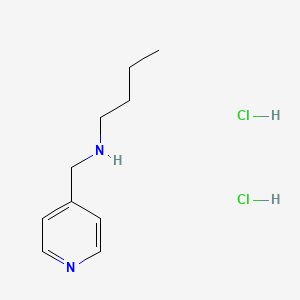![molecular formula C11H16Cl3N B6344136 Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride CAS No. 1240578-71-5](/img/structure/B6344136.png)
Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride is1S/C11H15Cl2N.ClH/c1-2-3-6-14-8-9-4-5-10(12)11(13)7-9;/h4-5,7,14H,2-3,6,8H2,1H3;1H . This indicates the presence of a butyl group (C4H9), a dichlorophenyl group (C6H3Cl2), a methyl group (CH3), an amine group (NH2), and a hydrochloride group (ClH). Chemical Reactions Analysis
Amines, including this compound, can act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions . Amines can also react with acids to form salts .Physical And Chemical Properties Analysis
Amines have simple physical properties such as solubility and boiling points . The specific physical and chemical properties of this compound, such as its boiling point or solubility, are not provided in the search results.Applications De Recherche Scientifique
Chromatographic Separation
A liquid chromatography method was developed for the chiral resolution of derivatives similar to Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride. This method is significant for the separation of complex compounds in research (Vaccher et al., 1991).
Synthesis of Pyrazole Derivatives
Research on tert-Butylhydrazine hydrochloride, a compound related to this compound, demonstrates its utility in synthesizing pyrazole derivatives, which are valuable in various chemical research applications (Pollock & Cole, 2014).
Analysis in Biological Samples
A method was established for determining compounds similar to this compound in rat plasma using liquid chromatography, highlighting the importance of these compounds in biological and pharmacological research (Bu Xiu, 2004).
Investigation of Volatilization
Studies on the volatilization of various esters and salts related to this compound provide insights into their behavior in environmental contexts (Hee & Sutherland, 1974).
Steric Effects in Chemical Reactions
Research on the steric effects in the formylation reaction of compounds related to this compound offers valuable insights for chemical synthesis and analysis (Huang, Chu, & Xu, 2008).
Synthesis Under Mild Conditions
Studies on the synthesis of unsymmetrical ureas under mild conditions using derivatives similar to this compound provide valuable insights for organic synthesis (Mizuno, Nakai, & Mihara, 2009).
Preparation of Enantiomerically Pure Compounds
Research on the preparation of enantiomerically pure tert-butyl(methyl)phenylsilanes, compounds structurally related to this compound, demonstrates their utility in the synthesis of stereochemically complex molecules (Jankowski et al., 1999).
Safety and Hazards
The safety data sheet for a similar compound, butyl[(3,4-dichlorophenyl)methyl]amine hydrochloride, indicates that it may cause skin and eye irritation, respiratory irritation, and is very toxic to aquatic life with long-lasting effects . It’s important to handle such compounds with care, using protective equipment and following safety protocols .
Propriétés
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-2-3-7-14-8-9-5-4-6-10(12)11(9)13;/h4-6,14H,2-3,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCOTIPTUQFUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C(=CC=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344057.png)
amine hydrochloride](/img/structure/B6344071.png)

![Butyl[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344084.png)



![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)

![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6344128.png)
amine hydrochloride](/img/structure/B6344130.png)
![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6344139.png)

